molecular formula C15H14N4O3S2 B14101914 N-(3-(methylsulfonamido)phenyl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide

N-(3-(methylsulfonamido)phenyl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide

Cat. No.: B14101914
M. Wt: 362.4 g/mol
InChI Key: RVATVMVVGXAJNK-UHFFFAOYSA-N
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Description

N-(3-(methylsulfonamido)phenyl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of sulfonamide, thiophene, and pyrazole moieties, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(methylsulfonamido)phenyl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the core pyrazole structure, followed by the introduction of the thiophene and sulfonamide groups. Common reagents used in these reactions include hydrazine derivatives, thiophene carboxylic acids, and sulfonamide precursors. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that optimize reaction conditions for large-scale manufacturing. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and reproducibility. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to reduce the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-(methylsulfonamido)phenyl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in the conversion of carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles; varying temperatures and solvents.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted aromatic derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

N-(3-(methylsulfonamido)phenyl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its sulfonamide group.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(3-(methylsulfonamido)phenyl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the thiophene and pyrazole moieties contribute to the compound’s binding affinity and specificity. These interactions can modulate various biological processes, leading to the observed therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-(methylsulfonamido)phenyl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide
  • 2-Phenylpyridine-based compounds
  • 2-(benzo[b]thiophen-2-yl)pyridine-based compounds

Uniqueness

This compound stands out due to its unique combination of sulfonamide, thiophene, and pyrazole groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a broader range of applications and potential therapeutic benefits.

Properties

Molecular Formula

C15H14N4O3S2

Molecular Weight

362.4 g/mol

IUPAC Name

N-[3-(methanesulfonamido)phenyl]-5-thiophen-2-yl-1H-pyrazole-3-carboxamide

InChI

InChI=1S/C15H14N4O3S2/c1-24(21,22)19-11-5-2-4-10(8-11)16-15(20)13-9-12(17-18-13)14-6-3-7-23-14/h2-9,19H,1H3,(H,16,20)(H,17,18)

InChI Key

RVATVMVVGXAJNK-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=CC=CC(=C1)NC(=O)C2=NNC(=C2)C3=CC=CS3

Origin of Product

United States

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